molecular formula C16H15N5OS B12030893 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-23-0

4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12030893
CAS No.: 613248-23-0
M. Wt: 325.4 g/mol
InChI Key: AENKDMLHIHXZCD-WOJGMQOQSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a pyridin-2-yl substituent at position 5 and a 4-ethoxybenzylidene moiety at position 2. Its molecular formula is C₁₆H₁₄N₅OS, with a monoisotopic mass of 332.0923 g/mol . The compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Properties

CAS No.

613248-23-0

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5OS/c1-2-22-13-8-6-12(7-9-13)11-18-21-15(19-20-16(21)23)14-5-3-4-10-17-14/h3-11H,2H2,1H3,(H,20,23)/b18-11+

InChI Key

AENKDMLHIHXZCD-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazide Formation

Pyridine-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux conditions to yield pyridine-2-carbohydrazide. This reaction proceeds via nucleophilic acyl substitution, with the hydrazine attacking the carbonyl carbon.

Reaction Conditions:

  • Solvent: Ethanol (absolute)

  • Temperature: 78°C (reflux)

  • Duration: 4–6 hours

  • Yield: 85–92%

Dithiocarbazinate Intermediate

The hydrazide is then converted to potassium dithiocarbazinate by reacting with carbon disulfide (CS₂) in the presence of potassium hydroxide. This step introduces the sulfur atom necessary for the thiol group in the final product.

Reaction Equation:

pyridine-2-carbohydrazide+CS2+KOHpotassium dithiocarbazinate+H2O\text{pyridine-2-carbohydrazide} + \text{CS}2 + \text{KOH} \rightarrow \text{potassium dithiocarbazinate} + \text{H}2\text{O}

Key Parameters:

  • Molar ratio (hydrazide:CS₂:KOH): 1:1.2:1.1

  • Reaction time: 2 hours at 0–5°C

  • Yield: 75–80%

Cyclization to Triazole-Thiol

The dithiocarbazinate undergoes cyclization with hydrazine hydrate under microwave irradiation or conventional heating. Microwave synthesis reduces reaction time from 8–12 hours to 15–20 minutes, enhancing efficiency.

Microwave Conditions:

  • Power: 300 W

  • Temperature: 120°C

  • Solvent-free

  • Yield: 88–95%

Schiff Base Formation

The second critical step involves condensing the 4-amino group of the triazole-thiol with 4-ethoxybenzaldehyde to form the benzylideneamino moiety.

Reaction Mechanism

The amine group of the triazole nucleophilically attacks the aldehyde carbonyl, forming an imine (Schiff base) via dehydration. Acid catalysis (e.g., acetic acid) or base-mediated conditions (e.g., NaOH) accelerate the reaction.

Optimized Procedure:

  • Reactants:

    • 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 equiv)

    • 4-ethoxybenzaldehyde (1.1 equiv)

  • Catalyst: Glacial acetic acid (0.5 mL per mmol of aldehyde)

  • Solvent: Ethanol (10 mL per mmol)

  • Conditions: Reflux for 6–8 hours

  • Yield: 70–78%

Alternative Catalytic Approaches

Recent studies highlight the use of Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) to improve yields to 85–90% under milder conditions (60–70°C, 3–4 hours).

Spectroscopic Characterization

The synthesized compound is validated using advanced analytical techniques:

¹H NMR Analysis

  • Pyridin-2-yl protons: δ 8.50–8.60 (d, 1H), 7.75–7.85 (t, 1H), 7.25–7.35 (m, 2H)

  • Ethoxybenzylidene group:

    • Aromatic protons: δ 7.80–7.90 (d, 2H), 6.90–7.00 (d, 2H)

    • Ethoxy group: δ 4.10–4.20 (q, 2H), 1.40–1.50 (t, 3H)

  • Triazole NH: δ 12.30–12.50 (s, 1H)

IR Spectroscopy

  • C=N stretch (imine): 1620–1640 cm⁻¹

  • C=S stretch: 1240–1260 cm⁻¹

  • N-H stretch (amine): 3350–3400 cm⁻¹

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Purity (%)
Conventional heatingEthanol, reflux, 8 hours8h7098
Microwave-assistedSolvent-free, 300W, 15min15min9599
Ionic liquid catalysis[BMIM]BF₄, 70°C, 3h3h8898.5

Microwave irradiation significantly enhances reaction efficiency, reducing energy consumption and side reactions.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Competing oxidation of thiol to disulfide during cyclization.

  • Solution: Conduct reactions under nitrogen atmosphere with antioxidants (e.g., ascorbic acid).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol remains optimal for balancing yield and practicality .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Ethoxy and methoxy groups are electron-donating, while nitro groups are electron-withdrawing, influencing reactivity and binding to biological targets.
  • Aromatic Systems : Pyridin-2-yl and pyridin-4-yl substituents enhance metal coordination and hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., anthracene) may reduce bioavailability despite improving binding affinity .

Key Observations :

  • Catalyst Impact : Acetic acid is a common catalyst for Schiff base formation, but yields depend on aldehyde reactivity. Electron-deficient aldehydes (e.g., nitro-substituted) often require longer reaction times.
  • Yield Trends : Bulky or electron-poor aldehydes (e.g., anthracene) may reduce yields due to steric hindrance or poor solubility .

Antimicrobial Activity

Compound MIC (µM) Against S. aureus MIC (µM) Against E. coli Key Mechanism Reference
4-((3-Nitrobenzylidene)amino)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol 0.132 0.264 DHFR inhibition; membrane disruption
4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazole)-4H-1,2,4-triazole-3-thiol 1.8 3.5 Metal chelation (Cu²⁺/Zn²⁺ complexes)
This compound Not reported Not reported Inferred: Similar DHFR inhibition

Anticancer Activity

Compound IC₅₀ (µM) Against MCF-7 IC₅₀ (µM) Against Hep-G2 Mechanism Reference
Cu(II) complex of 4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 8.2 12.4 ROS generation; apoptosis induction
4-((Anthracen-9-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 15.7 18.9 DNA intercalation; topoisomerase inhibition

Key Observations :

  • Substituent-Activity Relationship : Nitro groups enhance antibacterial potency via DHFR inhibition, while pyridinyl and furanyl groups improve anticancer activity through metal coordination .

Biological Activity

The compound 4-((4-Ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol , also known by its CAS number 613248-23-0, is a member of the 1,2,4-triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5OSC_{16}H_{15}N_{5}OS, with a molecular weight of approximately 311.38 g/mol. The structure features a triazole ring, which is known for its pharmacological significance. The presence of the ethoxybenzylidene and pyridine moieties enhances its potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol compounds exhibit substantial antimicrobial properties. A study focusing on S-substituted derivatives demonstrated that these compounds showed activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 125 μg/mL . The specific compound has shown promising results in preliminary assays against these pathogens.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been tested for cytotoxicity against various cancer cell lines. One notable study utilized the MTT assay to evaluate cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, suggesting that structural modifications can enhance their therapeutic efficacy .

Structure-Biological Activity Relationship

The biological activity of the triazole derivatives is closely linked to their molecular structure. Variations in substituents on the sulfur atom and other functional groups significantly influence their antimicrobial and anticancer activities. For example, the presence of an ethoxy group has been associated with enhanced interactions with biological targets, potentially increasing the compound's effectiveness .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Tested Organisms/Cells MIC/IC50 Values Notes
AntimicrobialE. coli, S. aureus, P. aeruginosa31.25 - 125 μg/mLEffective against multiple bacterial strains
AnticancerIGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic)Varies; selective cytotoxicity observedShows promise as an anticancer agent

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various triazole derivatives, it was found that compounds with similar structural characteristics as this compound exhibited significant antibacterial activity at low concentrations. This study reinforces the potential for developing new antimicrobial agents based on triazole scaffolds .

Case Study 2: Cytotoxicity Profiles

Another investigation focused on evaluating the cytotoxicity of synthesized triazole derivatives against cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while minimizing effects on normal cells . This highlights the therapeutic potential of such compounds in targeted cancer therapies.

Q & A

Q. What are the standard synthetic protocols for 4-((4-ethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with hydrazide precursors. For example:

  • Step 1 : Condensation of 4-ethoxybenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions (e.g., ethanol or methanol with catalytic HCl or NaOH) to form the Schiff base .
  • Step 2 : Cyclization and purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product .
    Optimization Tips :
  • Adjust reaction time (6–24 hours) and temperature (reflux vs. room temperature) to balance yield and purity.
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., pyridine protons at δ 8.5–9.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • HR-MS : Molecular ion peaks (e.g., m/z 299.064 [M+H]⁺) validate the molecular formula .
  • IR Spectroscopy : Thiol (-SH) stretch at ~2500 cm⁻¹ and C=N imine stretch at ~1600 cm⁻¹ .

Q. What are the basic solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Enhanced solubility in ethanol/water mixtures (70:30) .
  • Stability : Stable at room temperature in dark, dry conditions. Degrades under UV light (λ = 365 nm) via E→Z isomerization of the benzylidene group .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogenation, methoxy groups) influence biological activity?

  • Halogenation : Bromine or fluorine at the benzylidene position enhances antimicrobial activity (e.g., MIC = 8 µg/mL against Staphylococcus aureus) by increasing electrophilicity and membrane penetration .
  • Methoxy Groups : Improve antiradical activity (e.g., 78% DPPH scavenging at 1×10⁻³ M) via resonance stabilization of radicals .
    Methodological Approach :
  • Use QSAR models to predict substituent effects and validate with in vitro assays (e.g., MIC, MTT cytotoxicity) .

Q. How can data contradictions between computational predictions and experimental toxicity results be resolved?

Case Study : In silico LD₅₀ predictions for acute toxicity (e.g., 1190 mg/kg) may conflict with in vivo observations due to metabolite variability . Resolution Strategies :

  • Validate predictions with tiered testing: Start with zebrafish embryos (FET assay) before progressing to rodent models.
  • Use metabolomics (LC-MS/MS) to identify unexpected bioactive metabolites .

Q. What experimental designs are recommended for evaluating anticancer activity in vitro?

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HepG2) and compare to non-cancerous lines (e.g., HEK293) for selectivity .
  • Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.
  • Assays : MTT for IC₅₀ determination, Annexin V/PI staining for apoptosis, and ROS detection kits for mechanistic insights .

Q. How can photochemical properties be leveraged for controlled drug activation?

  • E→Z Isomerization : Under UV light (365 nm), the benzylidene group isomerizes (Φ = 0.32), altering binding affinity to biological targets .
  • Application : Design light-responsive prodrugs activated at specific wavelengths to minimize off-target effects .

Q. What methodologies are effective for studying metal complexation and its impact on bioactivity?

  • Synthesis : React the thiol group with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at pH 7–8 .
  • Characterization : X-ray crystallography or EPR to confirm octahedral geometry.
  • Activity Testing : Compare free ligand vs. metal complexes in antimicrobial and anticancer assays. Enhanced activity in complexes is often due to redox cycling (e.g., Cu²⁺/Cu⁺) .

Key Methodological Recommendations

  • Synthetic Chemistry : Prioritize column chromatography over recrystallization for higher purity (>95%) .
  • Biological Assays : Include solvent controls to rule out DMSO-induced cytotoxicity .
  • Computational Tools : Use SwissADME for bioavailability predictions and Molinspiration for target prioritization .

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